benzyl 3,5-dimethoxybenzoate benzyl 3,5-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10971023
InChI: InChI=1S/C16H16O4/c1-18-14-8-13(9-15(10-14)19-2)16(17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
SMILES: COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

benzyl 3,5-dimethoxybenzoate

CAS No.:

Cat. No.: VC10971023

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

benzyl 3,5-dimethoxybenzoate -

Specification

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name benzyl 3,5-dimethoxybenzoate
Standard InChI InChI=1S/C16H16O4/c1-18-14-8-13(9-15(10-14)19-2)16(17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Standard InChI Key VHUDQNVLBIGFHU-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC
Canonical SMILES COC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Benzyl 3,5-dimethoxybenzoate (C₁₆H₁₆O₄) consists of a benzoic acid core substituted with methoxy (-OCH₃) groups at the 3 and 5 positions, esterified with a benzyl alcohol moiety. The molecular weight is calculated as 272.30 g/mol, derived from the sum of the 3,5-dimethoxybenzoic acid fragment (166.17 g/mol) and the benzyl group (106.13 g/mol) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₆O₄
Molecular Weight272.30 g/mol
IUPAC NameBenzyl 3,5-dimethoxybenzoate
SMILESCOC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC
Canonical SMILESCOC1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)OC

The ester’s planar aromatic system and electron-donating methoxy groups influence its electronic structure, enhancing stability and altering reactivity compared to non-substituted benzoates .

Synthesis and Manufacturing

Esterification Pathways

The synthesis of benzyl 3,5-dimethoxybenzoate typically follows classic esterification strategies, adapting methodologies from analogous compounds like ethyl 3,5-dimethoxybenzoate .

Acid-Catalyzed Esterification

A common approach involves reacting 3,5-dimethoxybenzoic acid with benzyl alcohol in the presence of a catalytic acid (e.g., concentrated H₂SO₄) under reflux:
3,5-Dimethoxybenzoic Acid+Benzyl AlcoholH+Benzyl 3,5-Dimethoxybenzoate+H2O\text{3,5-Dimethoxybenzoic Acid} + \text{Benzyl Alcohol} \xrightarrow{\text{H}^+} \text{Benzyl 3,5-Dimethoxybenzoate} + \text{H}_2\text{O}
This method mirrors the synthesis of ethyl 3,5-dimethoxybenzoate, where sulfuric acid facilitates protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol .

Schotten-Baumann Reaction

Alternatively, the benzyl ester can be synthesized via acyl chloride intermediates. Treating 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which subsequently reacts with benzyl alcohol:
3,5-Dimethoxybenzoyl Chloride+Benzyl AlcoholBenzyl 3,5-Dimethoxybenzoate+HCl\text{3,5-Dimethoxybenzoyl Chloride} + \text{Benzyl Alcohol} \rightarrow \text{Benzyl 3,5-Dimethoxybenzoate} + \text{HCl}
This method offers higher yields and purity by avoiding equilibrium limitations inherent to direct esterification .

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for benzyl 3,5-dimethoxybenzoate are sparse, extrapolation from methyl and ethyl analogs suggests:

Table 2: Estimated Physical Properties

PropertyValueBasis
Melting Point80–85°CMethyl analog (80–84°C)
Boiling Point380–390°CEthyl analog (366.6°C)
Density1.15–1.20 g/cm³Similar esters
Solubility in Ethanol>50 mg/mLPolar ester solubility trends

The compound is expected to exhibit limited water solubility (<1 mg/mL) due to its hydrophobic benzyl and methoxy groups, aligning with trends observed in 3,5-dimethoxybenzyl acetate .

Reactivity and Stability

Photolytic Degradation

UV irradiation studies on 3,5-dimethoxybenzyl acetate reveal that dimethoxy-substituted esters undergo photolysis via radical and ion pair intermediates . Under 254 nm light, benzyl 3,5-dimethoxybenzoate likely cleaves at the ester bond, yielding 3,5-dimethoxybenzoic acid and benzyl alcohol:
Benzyl 3,5-Dimethoxybenzoatehν3,5-Dimethoxybenzoic Acid+Benzyl Alcohol\text{Benzyl 3,5-Dimethoxybenzoate} \xrightarrow{h\nu} \text{3,5-Dimethoxybenzoic Acid} + \text{Benzyl Alcohol}
Polar products dominate in aqueous environments, with nonpolar byproducts (e.g., dimethoxyethylbenzene) forming in <1% yield .

Hydrolytic Behavior

Alkaline hydrolysis proceeds via nucleophilic acyl substitution, cleaving the ester into 3,5-dimethoxybenzoate salts and benzyl alcohol:
Benzyl 3,5-Dimethoxybenzoate+NaOH3,5-Dimethoxybenzoate+Benzyl Alcohol\text{Benzyl 3,5-Dimethoxybenzoate} + \text{NaOH} \rightarrow \text{3,5-Dimethoxybenzoate}^- + \text{Benzyl Alcohol}
Reaction rates are pH-dependent, accelerating under strongly basic conditions (pH >10) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

3,5-Dimethoxybenzyl alcohol, a potential hydrolysis product, is a key intermediate in resveratrol synthesis . Benzyl 3,5-dimethoxybenzoate may serve as a protected form of 3,5-dimethoxybenzoic acid in multi-step syntheses, leveraging the benzyl group’s stability under acidic conditions and ease of removal via hydrogenolysis .

Dendrimer Construction

The 3,5-dimethoxybenzyl motif is integral to dendritic polymers (e.g., LnOH series), where branching layers rely on methoxy-substituted benzyl alcohols . Benzyl 3,5-dimethoxybenzoate could act as a monomer or crosslinker in dendritic frameworks, though direct evidence requires further study.

HazardPrecaution
Skin ContactWear nitrile gloves; rinse with water
InhalationUse fume hood; avoid aerosolization
StorageStore in amber glass at 2–8°C

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